molecular formula C8H14N2O B13259499 N-(Pyrrolidin-3-yl)cyclopropanecarboxamide

N-(Pyrrolidin-3-yl)cyclopropanecarboxamide

Cat. No.: B13259499
M. Wt: 154.21 g/mol
InChI Key: GYLHKTDJFVODCT-UHFFFAOYSA-N
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Description

N-(Pyrrolidin-3-yl)cyclopropanecarboxamide is a chemical compound with the molecular formula C8H14N2O It is known for its unique structure, which includes a cyclopropane ring attached to a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Pyrrolidin-3-yl)cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with pyrrolidine in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize reaction conditions and improve efficiency. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(Pyrrolidin-3-yl)cyclopropanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(Pyrrolidin-3-yl)cyclopropanecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(Pyrrolidin-3-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • N-(Pyrrolidin-3-yl)cyclopropanecarboxamide hydrochloride
  • N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclopropanecarboxamide
  • N-[(2R,3S)-1-((2S)-2-{[(CYCLOPENTYLAMINO)CARBONYL]AMINO}-3-pyrrolidinyl]cyclopropanecarboxamide

Uniqueness

This compound stands out due to its unique combination of a cyclopropane ring and a pyrrolidine moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

N-pyrrolidin-3-ylcyclopropanecarboxamide

InChI

InChI=1S/C8H14N2O/c11-8(6-1-2-6)10-7-3-4-9-5-7/h6-7,9H,1-5H2,(H,10,11)

InChI Key

GYLHKTDJFVODCT-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NC2CCNC2

Origin of Product

United States

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